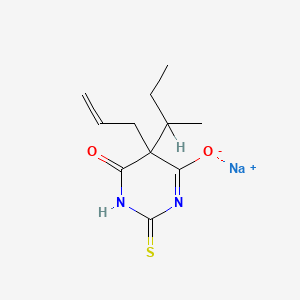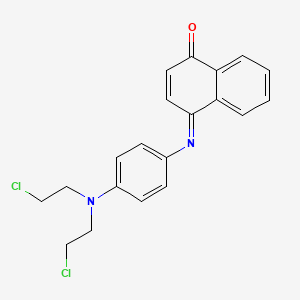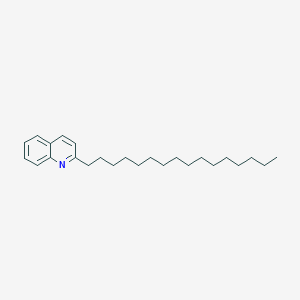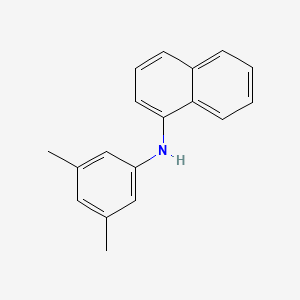
N-(3,5-Dimethylphenyl)naphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Dimethylphenyl)naphthalen-1-amine: is an aromatic amine with the chemical formula C18H17N. This compound is notable for its structural complexity, combining a naphthalene ring with a dimethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dimethylphenyl)naphthalen-1-amine typically involves the reaction of 1-naphthylamine with 3,5-dimethylbenzaldehyde under specific conditions. One common method is the thermal condensation reaction, where the reactants are heated in an oil bath at around 423 K for a short duration until the starting materials are completely consumed .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process often involves the use of catalysts to enhance the reaction rate and yield. For example, palladium-catalyzed coupling reactions are commonly employed in the large-scale production of arylamines .
Analyse Chemischer Reaktionen
Types of Reactions: N-(3,5-Dimethylphenyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming imine derivatives when reacted with aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Sodium in boiling amyl alcohol is used for reduction reactions.
Substitution: Acid chlorides and sulfonyl chlorides are used in substitution reactions to form amides and sulfonamides.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro-1-naphthylamine.
Substitution: Imine derivatives and sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-(3,5-Dimethylphenyl)naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound’s binding affinity to proteins makes it useful in studying protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of dyes and pigments due to its aromatic structure.
Wirkmechanismus
The mechanism of action of N-(3,5-Dimethylphenyl)naphthalen-1-amine involves its interaction with molecular targets such as proteins. The compound binds to specific sites on proteins, influencing their activity. For example, it has a high binding affinity to mouse major urinary protein, making numerous nonpolar contacts . This binding can alter the protein’s conformation and function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-Phenylnaphthalen-1-amine: Similar in structure but lacks the dimethyl groups on the phenyl ring.
N-(3,4,5-Trimethoxybenzylidene)naphthalen-1-amine: Contains additional methoxy groups, which influence its chemical reactivity and binding properties.
Uniqueness: N-(3,5-Dimethylphenyl)naphthalen-1-amine is unique due to the presence of the dimethyl groups, which enhance its hydrophobic interactions and binding affinity to proteins. This makes it particularly useful in studies involving protein-ligand interactions and in the development of therapeutic agents.
Eigenschaften
CAS-Nummer |
63350-99-2 |
|---|---|
Molekularformel |
C18H17N |
Molekulargewicht |
247.3 g/mol |
IUPAC-Name |
N-(3,5-dimethylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C18H17N/c1-13-10-14(2)12-16(11-13)19-18-9-5-7-15-6-3-4-8-17(15)18/h3-12,19H,1-2H3 |
InChI-Schlüssel |
WDTFQYQKDZEQHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC2=CC=CC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


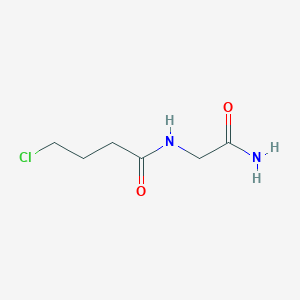
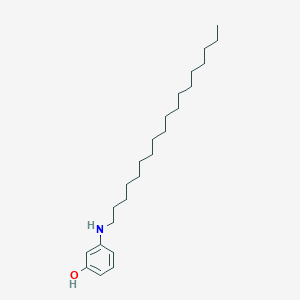
![(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal](/img/structure/B14490030.png)
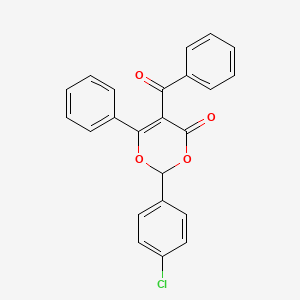
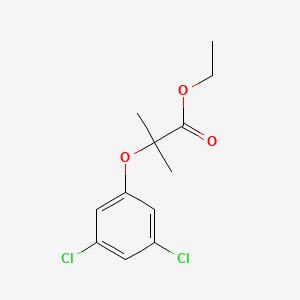
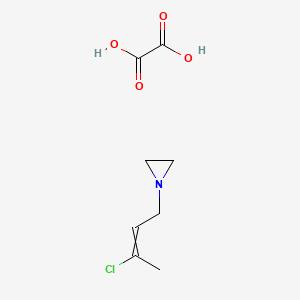
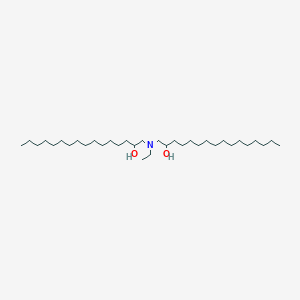
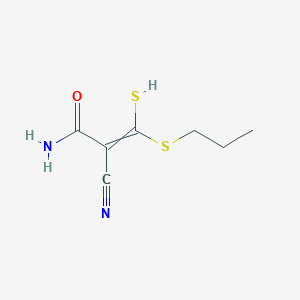
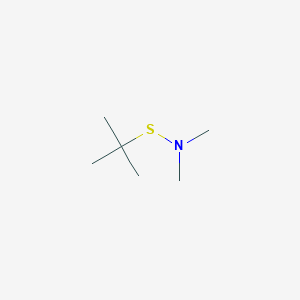
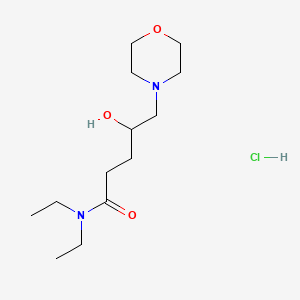
![N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide](/img/structure/B14490087.png)
